molecular formula C20H16FN3O4 B10985559 N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine

Cat. No.: B10985559
M. Wt: 381.4 g/mol
InChI Key: SYKDOMZVIBSSIQ-UHFFFAOYSA-N
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Description

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and ability to penetrate cell membranes. This makes it more effective in reaching intracellular targets compared to its analogs .

Properties

Molecular Formula

C20H16FN3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-[[2-[[2-(4-fluorophenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H16FN3O4/c21-13-7-5-12(6-8-13)17-9-15(14-3-1-2-4-16(14)24-17)20(28)23-10-18(25)22-11-19(26)27/h1-9H,10-11H2,(H,22,25)(H,23,28)(H,26,27)

InChI Key

SYKDOMZVIBSSIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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